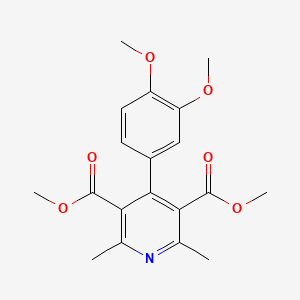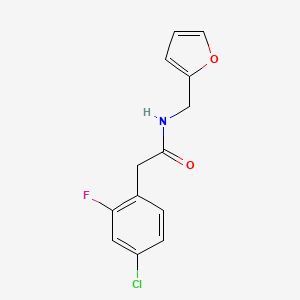![molecular formula C21H18IN3O B5344682 2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-6-iodo-3-methyl-4(3H)-quinazolinone](/img/structure/B5344682.png)
2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-6-iodo-3-methyl-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-6-iodo-3-methyl-4(3H)-quinazolinone is a synthetic compound that has gained significant attention in scientific research. It is commonly referred to as DIMIQ and is a member of the quinazolinone family of compounds. DIMIQ has been the subject of numerous studies due to its potential applications in various fields including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of DIMIQ is not fully understood, but it is believed to involve the inhibition of various cellular pathways. DIMIQ has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. It has also been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. Additionally, DIMIQ has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
DIMIQ has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, which can prevent their proliferation. DIMIQ has also been found to increase the production of reactive oxygen species, which can induce oxidative stress and lead to cell death. Additionally, DIMIQ has been shown to inhibit the growth of biofilms, which are communities of microorganisms that can cause infections.
実験室実験の利点と制限
One advantage of using DIMIQ in lab experiments is its high potency. It has been found to have activity against cancer cells at low concentrations, which can reduce the amount of compound needed for experiments. However, one limitation of using DIMIQ is its low solubility in water, which can make it difficult to work with. Additionally, DIMIQ has been found to be cytotoxic to normal cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on DIMIQ. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of DIMIQ, which can provide insight into its potential applications. Additionally, future research can focus on the development of new derivatives of DIMIQ that can improve its activity and reduce its toxicity. Finally, further studies are needed to determine the potential applications of DIMIQ in photodynamic therapy and other areas of medicine.
合成法
DIMIQ can be synthesized through a multi-step process that involves the reaction of 2-amino-3-methylquinazolin-4(3H)-one with 1,2-dimethyl-3-indolylvinyl bromide in the presence of a palladium catalyst. The reaction proceeds through a Heck coupling reaction to form the desired product. The yield of the reaction is typically around 50%, and the purity of the product can be improved through recrystallization.
科学的研究の応用
DIMIQ has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to have anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. DIMIQ has also been found to have antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal activity against Candida albicans. In addition, DIMIQ has been investigated for its potential use as a photosensitizer in photodynamic therapy.
特性
IUPAC Name |
2-[(E)-2-(1,2-dimethylindol-3-yl)ethenyl]-6-iodo-3-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18IN3O/c1-13-15(16-6-4-5-7-19(16)24(13)2)9-11-20-23-18-10-8-14(22)12-17(18)21(26)25(20)3/h4-12H,1-3H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCBLXCZGTZLCA-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C=CC3=NC4=C(C=C(C=C4)I)C(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1C)/C=C/C3=NC4=C(C=C(C=C4)I)C(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinonitrile](/img/structure/B5344609.png)
![2-[({1-[(3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5344626.png)
![4-phenyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-pyrazol-5-amine](/img/structure/B5344631.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5344641.png)
![7-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5344645.png)
![2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5344661.png)
![1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methyl-1,4-diazepan-5-one](/img/structure/B5344674.png)
![N-ethyl-3-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5344675.png)
![7-{[2-(1-pyrrolidinylmethyl)-1,3-thiazol-5-yl]carbonyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5344681.png)
![N-[2-(4-morpholinyl)-2-(4-pyridinyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5344684.png)
![6-tert-butyl-N,1-dimethyl-N-(tetrahydro-2H-pyran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5344691.png)

![7-(3-chlorophenyl)-4-[3-(ethylthio)propanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5344708.png)